molecular formula C12H16O4 B1339598 Ethyl 2-(3,5-dimethoxyphenyl)acetate CAS No. 65976-77-4

Ethyl 2-(3,5-dimethoxyphenyl)acetate

Cat. No.: B1339598
CAS No.: 65976-77-4
M. Wt: 224.25 g/mol
InChI Key: LPMABDMACJOZAT-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C12H16O4. It is a colorless to pale yellow oily liquid that is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is often used as an intermediate in organic synthesis and has various applications in the fields of chemistry and pharmaceuticals.

Safety and Hazards

Ethyl 2-(3,5-dimethoxyphenyl)acetate is identified with the GHS07 pictogram, indicating that it is a hazardous substance . It can cause serious eye irritation and may cause drowsiness or dizziness .

Relevant Papers The relevant papers retrieved provide information about the properties and potential uses of this compound . These papers could be analyzed for more detailed information about this compound.

Mechanism of Action

Target of Action

Ethyl 2-(3,5-dimethoxyphenyl)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Given its structural similarity to other indole derivatives, it may interact with its targets in a similar manner .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives , it can be hypothesized that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3,5-dimethoxyphenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 3,5-dimethoxyphenylacetic acid and ethanol. This interaction is crucial for the compound’s role in metabolic pathways and its subsequent effects on cellular processes .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of certain transcription factors, leading to changes in gene expression that impact cell growth and differentiation. Additionally, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, affecting the metabolism of other compounds within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound may result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized by esterases to produce 3,5-dimethoxyphenylacetic acid and ethanol. Additionally, it may undergo further metabolism by cytochrome P450 enzymes, leading to the formation of additional metabolites that participate in various biochemical reactions within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, this compound may accumulate in the cytoplasm, influencing various cytoplasmic processes and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3,5-dimethoxyphenyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of catalysts to enhance reaction rates and selectivity. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3,5-Dimethoxyphenylacetic acid.

    Reduction: 3,5-Dimethoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    3,5-Dimethoxyphenylacetic acid: The carboxylic acid derivative of ethyl 2-(3,5-dimethoxyphenyl)acetate.

    3,5-Dimethoxyphenylethanol: The alcohol derivative obtained by reduction of the ester group.

    3,5-Dimethoxybenzaldehyde: The aldehyde precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct reactivity and solubility properties compared to its acid and alcohol derivatives. The presence of the ethoxy group allows for various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)7-9-5-10(14-2)8-11(6-9)15-3/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMABDMACJOZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474127
Record name Ethyl 2-(3,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65976-77-4
Record name Ethyl 2-(3,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-dimethoxyphenylacetic acid (2.0 g; 10 mmol) and H2SO4 (conc.; 0.2 mL) in EtOH (50 mL) was refluxed overnight. The solution was concentrated, and the resultant material was dissolved in aqueous NaOH (1M). After extraction with ether (2×75 mL), washing of the combined organic phase with brine, drying (Na2SO4) and evaporating, 2.0 g (88%) of the sub-title compound was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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